molecular formula C17H18N6OS B2715066 3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide CAS No. 2034379-69-4

3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide

Cat. No.: B2715066
CAS No.: 2034379-69-4
M. Wt: 354.43
InChI Key: XKKINBIWOIAQQJ-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the benzamide group. The thiadiazole ring is then synthesized and attached to the piperidine ring. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-pyrazol-1-yl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c24-17(13-3-1-4-15(11-13)23-8-2-7-18-23)20-14-5-9-22(10-6-14)16-12-19-25-21-16/h1-4,7-8,11-12,14H,5-6,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKINBIWOIAQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=CC=C2)N3C=CC=N3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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